4-Benzyloxybenzyl alcohol
Overview
Description
4-Benzyloxybenzyl alcohol is a benzyl ether . It has the molecular formula C14H14O2 and a molecular weight of 214.26 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H14O2 . The compound has a mono-isotopic mass of 214.099380 Da . The InChI representation of the molecule is InChI=1S/C14H14O2/c15-10-12-6-8-14 (9-7-12)16-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2 .Chemical Reactions Analysis
The pyrolysis process of this compound resin was monitored by simultaneous TGA-DTG measurements in a nitrogen atmosphere . The process can be described by three reaction steps, one of which encompasses consecutive reactions . The first step is attributed to the random scission of the main chain in PS (polystyrene) solid support . The second step occurs via homolytic cleavage path of ether linkage of the resin and then through phenoxy radical (semiquinone) formation, which is converted into the benzoquinone through a dehydrogenation (by autocatalysis reaction) .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 371.9±22.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 65.3±3.0 kJ/mol . The flash point is 170.6±16.6 °C . The index of refraction is 1.595 . The molar refractivity is 63.9±0.3 cm3 .Scientific Research Applications
Photocatalytic Oxidation
4-Benzyloxybenzyl alcohol and its derivatives have been studied in the context of photocatalytic oxidation. A study by Higashimoto et al. (2009) investigated the photocatalytic oxidation of benzyl alcohol derivatives, including this compound, on titanium dioxide (TiO2) under UV-light and visible light, highlighting its potential use in photocatalytic processes (Higashimoto et al., 2009).
Chemo- and Regio-Selective Hydroxylations
Dai et al. (2010) demonstrated chemo- and regio-selective hydroxylations of substituted toluenes using Cellulosimicrobium cellulans EB-8-4 as a biocatalyst, resulting in benzyl alcohols like this compound. This research provides insights into green, clean methods for preparing benzyl alcohols (Dai et al., 2010).
Cu(OAc)2-Catalyzed Oxyfunctionalization
Jiang et al. (2014) developed a Cu(OAc)2-catalyzed oxyfunctionalization process, which includes this compound derivatives. This method involves atmospheric oxidation and is significant for the functionalization of benzyl groups, important in pharmaceutical research (Jiang et al., 2014).
Protective Group in Organic Synthesis
Crich et al. (2009) introduced a new benzyl ether-type protecting group for alcohols, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, which is relevant to this compound as it provides insights into the stability and compatibility of such groups in organic synthesis (Crich et al., 2009).
Kinetic Modelling in Solvolysis
Bentley et al. (2008) reported on the solvolysis of various benzyl substrates in alcohol-water mixtures, providing essential information on the reactivity of 4-substituted benzyl derivatives like this compound (Bentley et al., 2008).
Safety and Hazards
4-Benzyloxybenzyl alcohol can cause skin irritation and serious eye irritation . It is harmful if swallowed or if inhaled . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and avoid ingestion and inhalation . It is also recommended to use personal protective equipment and ensure adequate ventilation .
Mechanism of Action
Target of Action
4-Benzyloxybenzyl alcohol is primarily used in the synthesis of peptides . Its primary target is the carboxyl group of the incoming amino acid during peptide synthesis .
Mode of Action
The mode of action involves the activation of the carboxyl group of the incoming amino acid, which reacts with the reactive group on the resin, leading to the formation of a peptide bond . This allows for the efficient and controlled synthesis of peptides in a stepwise manner .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the peptide synthesis pathway . By facilitating the formation of peptide bonds, it plays a crucial role in the creation of peptide chains, which are fundamental components of proteins.
Result of Action
The result of the action of this compound is the formation of peptide bonds, leading to the synthesis of peptide chains . These chains can then fold into specific three-dimensional structures to form proteins, which perform a wide variety of functions in the body.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the reaction environment can affect the efficiency of peptide bond formation . Additionally, the compound’s stability may be affected by exposure to light, heat, or certain chemicals .
properties
IUPAC Name |
(4-phenylmethoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBIVOHKFYSBPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232450 | |
Record name | p-Benzyloxybenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50232450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
836-43-1 | |
Record name | 4-(Benzyloxy)benzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=836-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Benzyloxy)benzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000836431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 836-43-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131675 | |
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Record name | p-Benzyloxybenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50232450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-benzyloxybenzyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.500 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-(BENZYLOXY)BENZYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YM4AM9F9J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-Benzyloxybenzyl alcohol in organic synthesis?
A1: this compound is a versatile building block in organic synthesis. Its significance lies in its use as a starting material for the synthesis of more complex molecules, particularly in the pharmaceutical industry. For instance, it serves as a key intermediate in the synthesis of the beta-blocker drug Betaxolol [].
Q2: Can you describe the synthetic route for incorporating this compound into the structure of Betaxolol, as outlined in the research?
A2: The research details a multi-step synthesis of Betaxolol where this compound plays a crucial role []. * It is first converted to its corresponding chloride, which then undergoes a series of reactions including nitrile formation, hydrolysis, and reduction to yield an alcohol derivative. * This derivative is subsequently etherified with bromomethylcyclopropane, followed by hydrogenolysis to generate a phenol intermediate.* This phenol is then reacted to introduce an epoxide group, which is finally opened with isopropylamine to yield Betaxolol.
Q3: Beyond its use in synthesizing Betaxolol, are there other applications of this compound in chemistry?
A3: Yes, this compound is also recognized as a key component of Wang Resin []. This resin is a widely used polymer support in solid-phase peptide synthesis. The presence of the this compound moiety allows for the attachment of amino acids and subsequent peptide chain elongation, highlighting its versatility in chemical synthesis.
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